N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-21-11-5-3-4-10(8-11)12(22-2)9-16-14(19)15(20)17-13-6-7-23-18-13/h3-8,12H,9H2,1-2H3,(H,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMYSPQGNBYCPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=NOC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide typically involves the reaction of isoxazole derivatives with oxalyl chloride, followed by the introduction of the 2-methoxy-2-(3-methoxyphenyl)ethyl group. The reaction conditions often require the use of anhydrous solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can bind to active sites, inhibiting the function of the target molecule. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Table 1: Key Oxalamide Derivatives and Their Properties
Key Comparative Insights
Metabolic Stability
- The 3-methoxyphenyl group in the target compound mirrors S336’s dimethoxybenzyl moiety, which resists amide hydrolysis in hepatocyte models .
- In contrast, GMC-8’s isoindoline-dione group may increase susceptibility to enzymatic degradation, limiting its therapeutic utility .
Biological Activity
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article delves into the compound's biological activity, synthesis, mechanism of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₅H₁₇N₃O₅
- Molecular Weight : 319.31 g/mol
- CAS Number : 1797899-79-6
The compound features an isoxazole ring, methoxy groups, and an oxalamide functional group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : This is achieved through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.
- Attachment of the Methoxyphenyl Group : The methoxyphenyl moiety is introduced via nucleophilic substitution reactions.
- Formation of the Oxalamide Linkage : This final step involves a condensation reaction between oxalyl chloride and the synthesized intermediates.
Anticancer Properties
Research indicates that compounds with isoxazole rings exhibit significant anticancer activity. For instance, CM2-II-173, a derivative containing an isoxazole structure similar to this compound, has been shown to inhibit the invasiveness of triple-negative breast cancer (TNBC) cells by downregulating matrix metalloproteinases (MMPs), particularly MMP-9 .
The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival, including the inhibition of pMEK1, pAkt, and pERK pathways. Such findings suggest that this compound may similarly interfere with cancer cell dynamics.
Antimicrobial Activity
Compounds in the oxalamide class have also been linked to antimicrobial properties. Initial studies suggest that this compound could exhibit activity against various bacterial strains, although specific data on its efficacy against particular pathogens remains limited. Further studies are warranted to explore its full antimicrobial spectrum.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : It may also interact with cell surface receptors that mediate growth signals, thereby affecting cellular responses.
Case Studies and Research Findings
A review of relevant literature highlights several studies focusing on similar compounds within the oxalamide class:
Q & A
Basic Question: How can researchers optimize the synthesis of N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide to improve yield and purity?
Methodological Answer:
Synthesis optimization requires multi-step coupling reactions with strict control over reaction conditions:
- Step 1: Use carbodiimide-based coupling agents (e.g., DCC or EDC) with HOBt to activate the oxalamide intermediate, ensuring efficient amide bond formation .
- Step 2: Optimize solvent polarity (e.g., DMF or THF) and temperature (0–25°C) to minimize side reactions like hydrolysis of the isoxazole ring .
- Step 3: Purify via silica gel chromatography or preparative HPLC, monitoring purity with TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Key Data:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp | 0–25°C | Prevents isoxazole degradation |
| Solvent Choice | DMF/THF | Enhances coupling efficiency |
| Catalyst | HOBt/DCC | Reduces racemization |
Advanced Question: How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry and confirming the oxalamide backbone.
- Protocol: Grow crystals via slow evaporation in ethanol/water (7:3). Use SHELX-2018 for structure refinement, focusing on:
- Contradictions: If NMR suggests planar conformation but XRD shows non-planar geometry, cross-validate with DFT calculations (e.g., Gaussian 16) .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks using deuterated DMSO-d5. Key signals:
- IR Spectroscopy: Confirm amide C=O stretches at 1650–1680 cm⁻¹ and isoxazole ring vibrations at 1550 cm⁻¹ .
- Mass Spectrometry: ESI-MS in positive mode to detect [M+H]+ at m/z ~375.3 (calculated) .
Advanced Question: How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced bioactivity?
Methodological Answer:
| Substituent | Bioactivity Trend | Example from Analogues |
|---|---|---|
| Isoxazole ring | Enhances kinase inhibition | N1-(thiazol-2-yl) derivatives show 2x higher IC50 |
| Methoxy groups | Increases lipophilicity (logP >2.5) | 3-Methoxy boosts membrane permeability |
| Oxalamide linker | Stabilizes hydrogen bonding | Removal reduces binding affinity by 50% |
Design Strategy: Replace 3-methoxyphenyl with fluorophenyl to improve metabolic stability (see ).
Advanced Question: How to address discrepancies between in silico predictions and experimental binding assays for target validation?
Methodological Answer:
- Step 1: Perform molecular docking (AutoDock Vina) against kinases (e.g., EGFR) using the compound’s minimized structure (RMSD <1.5 Å).
- Step 2: Validate with SPR assays: If Kd (predicted) = 10 nM but Kd (observed) = 100 nM, re-evaluate protonation states or solvation effects .
- Step 3: Use alanine scanning mutagenesis to identify critical binding residues conflicting with docking poses .
Basic Question: What strategies mitigate solubility limitations in aqueous buffers for in vitro assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without denaturing proteins .
- pH Adjustment: Dissolve in PBS (pH 7.4) with 0.1% Tween-20 for colloidal stability .
- Salt Form: Prepare hydrochloride salt via reaction with HCl(g) in diethyl ether .
Advanced Question: How to design a robust protocol for assessing metabolic stability in hepatic microsomes?
Methodological Answer:
- Incubation: Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) at 37°C.
- Sampling: Quench with acetonitrile at 0, 15, 30, 60 min.
- Analysis: LC-MS/MS to quantify parent compound depletion (t1/2 <30 min suggests rapid metabolism) .
Troubleshooting: If degradation is pH-dependent, test ester prodrugs (e.g., acetylated methoxy groups) .
Advanced Question: What computational methods predict off-target interactions to prioritize in vitro testing?
Methodological Answer:
- Pharmacophore Screening: Use Schrödinger’s Phase to model adenosine receptor off-targets (similarity >70% flagged).
- Machine Learning: Train Random Forest models on ChEMBL data to predict CYP450 inhibition (e.g., CYP3A4) .
- Validation: Cross-check with thermal shift assays for unexpected protein stabilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
